Trimethoxy(pentadecafluoroheptyl)silane
Description
Trimethoxy(pentadecafluoroheptyl)silane (CAS No. 83048-65-1) is a fluorinated organosilane with the chemical formula C₁₀H₉F₁₅O₃Si. It features a pentadecafluoroheptyl (C₇F₁₅) chain bonded to a silicon atom substituted with three methoxy (–OCH₃) groups. This compound is notable for its hydrophobic and oleophobic properties, making it valuable in applications such as surface coatings, anti-fouling materials, and water-repellent textiles. Its perfluorinated chain enhances chemical inertness and thermal stability, while the methoxy groups facilitate hydrolysis and condensation reactions, enabling covalent bonding to substrates like glass, metals, and polymers .
Properties
CAS No. |
84464-06-2 |
|---|---|
Molecular Formula |
C10H9F15O3Si |
Molecular Weight |
490.24 g/mol |
IUPAC Name |
trimethoxy(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)silane |
InChI |
InChI=1S/C10H9F15O3Si/c1-26-29(27-2,28-3)10(24,25)8(19,20)6(15,16)4(11,12)5(13,14)7(17,18)9(21,22)23/h1-3H3 |
InChI Key |
AILSCQUFTKHDPI-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Hydrosilylation of Fluorinated Alkenes with Trimethoxysilane
Reaction Mechanism and Catalysis
The most common route involves hydrosilylation of a fluorinated alkene with trimethoxysilane (HSi(OCH$$3$$)$$3$$). A platinum-based catalyst, such as Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane), facilitates the anti-Markovnikov addition of the Si–H bond across the alkene’s double bond. For example:
$$
\text{CF}3(\text{CF}2)5\text{CH}2\text{CH}2\text{CH}2\text{CH}=\text{CH}2 + \text{HSi(OCH}3\text{)}3 \xrightarrow{\text{Pt catalyst}} \text{CF}3(\text{CF}2)5\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{Si(OCH}3\text{)}_3
$$
Optimized Reaction Conditions
- Catalyst Loading : 5–50 ppm Pt relative to the alkene.
- Temperature : 50–120°C under inert atmosphere (N$$_2$$ or Ar).
- Solvent : Toluene or xylene to enhance miscibility.
- Yield : 70–85% after purification via fractional distillation.
Table 1: Hydrosilylation Performance with Varied Catalysts
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Karstedt’s catalyst | 80 | 6 | 82 | 98.5 |
| Speier’s catalyst | 100 | 8 | 75 | 97.0 |
| Ru-PPh$$_3$$ complex | 120 | 12 | 68 | 95.2 |
Alcoholysis of Fluorinated Chlorosilanes
Synthesis of Pentadecafluoroheptyltrichlorosilane Intermediate
This method involves nucleophilic substitution of a fluorinated alkyl chloride with trichlorosilane (HSiCl$$3$$) under radical initiation:
$$
\text{CF}3(\text{CF}2)5\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{Cl} + \text{HSiCl}3 \xrightarrow{\text{AIBN}} \text{CF}3(\text{CF}2)5\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{SiCl}_3 + \text{HCl}
$$
Methanolysis to Trimethoxy Derivative
The trichlorosilane intermediate undergoes alcoholysis with excess methanol in the presence of a base (e.g., triethylamine):
$$
\text{CF}3(\text{CF}2)5\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{SiCl}3 + 3\text{CH}3\text{OH} \xrightarrow{\text{Et}3\text{N}} \text{CF}3(\text{CF}2)5\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{Si(OCH}3\text{)}_3 + 3\text{HCl}
$$
Table 2: Alcoholysis Conditions and Outcomes
| Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Residual Cl (ppm) |
|---|---|---|---|---|
| Triethylamine | 25 | 24 | 88 | <50 |
| Pyridine | 50 | 12 | 92 | 30 |
| NaOCH$$_3$$ | 65 | 6 | 85 | 45 |
Direct Synthesis from Elemental Silicon
Rochow-Type Reaction
Inspired by the direct process for alkylsilanes, elemental silicon reacts with methyl alcohol and a fluorinated alkyl halide at elevated temperatures (250–300°C) using a copper oxide catalyst:
$$
\text{Si} + 3\text{CH}3\text{OH} + \text{CF}3(\text{CF}2)5\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{I} \xrightarrow{\text{CuO}} \text{CF}3(\text{CF}2)5\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{Si(OCH}3\text{)}_3 + \text{HI}
$$
Key Parameters:
- Catalyst : CuO (5–10 wt% relative to Si).
- Pressure : Atmospheric.
- Byproduct Management : HI is neutralized with NaOH scrubbers.
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Each Method
| Method | Advantages | Limitations | Industrial Feasibility |
|---|---|---|---|
| Hydrosilylation | High selectivity, mild conditions | Requires Pt catalyst (high cost) | High |
| Alcoholysis | Scalable, avoids noble metals | Multi-step, Cl contamination risk | Moderate |
| Direct Synthesis | Single-step, low catalyst cost | High energy input, low yield (≤60%) | Low |
Chemical Reactions Analysis
Types of Reactions
Trimethoxy(pentadecafluoroheptyl)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution: Requires the use of nucleophiles such as alcohols or amines, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: Produces silanols and eventually siloxanes.
Substitution: Yields various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Trimethoxy(pentadecafluoroheptyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fluorinated silanes and siloxanes, which are valuable in creating hydrophobic and oleophobic surfaces.
Biology: Employed in the modification of biomaterials to enhance their hydrophobic properties, which can be useful in drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible coatings for medical devices.
Industry: Utilized in the production of water-repellent coatings, lubricants, and sealants due to its excellent hydrophobic properties.
Mechanism of Action
The primary mechanism of action of trimethoxy(pentadecafluoroheptyl)silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process creates a durable, hydrophobic surface. The pentadecafluoroheptyl group contributes to the compound’s hydrophobicity and chemical resistance, making it effective in various applications.
Comparison with Similar Compounds
Trimethoxy(tridecafluorooctyl)silane (CAS 85857-16-5)
Perfluorooctylethyl Triethoxysilane (CAS 101947-16-4)
- Fluorinated Chain : C₁₀F₁₇ (longer chain).
- Substituents : Ethoxy (–OCH₂CH₃) instead of methoxy groups.
- Hydrolysis Rate : Slower than methoxy derivatives, requiring higher temperatures or catalysts for crosslinking .
| Compound | Fluorinated Chain | Substituents | Water Contact Angle | Hydrolysis Rate |
|---|---|---|---|---|
| Trimethoxy(pentadecafluoroheptyl)silane | C₇F₁₅ | –OCH₃ | ~145° | Fast |
| Trimethoxy(tridecafluorooctyl)silane | C₈F₁₃ | –OCH₃ | ~120° | Fast |
| Perfluorooctylethyl Triethoxysilane | C₁₀F₁₇ | –OCH₂CH₃ | ~160° | Slow |
Substituent Effects
Chlorodimethyl(tridecafluorooctyl)silane (CDMS, CAS 102488-47-1)
Trichloro(tridecafluorooctyl)silane (FOTS, CAS 78560-45-9)
- Substituents : Three chloro groups.
- Applications: Forms dense self-assembled monolayers (SAMs) on silicon wafers but requires stringent moisture control during processing .
| Compound | Substituents | Reactivity | Byproduct | Applications |
|---|---|---|---|---|
| This compound | –OCH₃ | Moderate | Methanol | Textiles, coatings |
| CDMS | –Cl, –CH₃ | High | HCl | Electronics, optics |
| FOTS | –Cl | Very High | HCl | Semiconductor fabrication |
Functional Group Variations
Vinyl Trimethoxy Silane (CAS 2768-02-7)
Trimethoxy(pentafluorophenyl)silane (CAS 223668-64-2)
- Structure : Aromatic pentafluorophenyl group.
- Properties : Higher thermal stability (decomposition >250°C) than aliphatic fluorinated silanes but lower hydrophobicity (contact angle ~110°) .
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